N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 402.5 g/mol. This compound is notable for its structural diversity and potential biological activities, particularly in the context of cancer research and other therapeutic applications.
The compound can be classified under the category of thiazole and pyrazole derivatives, which are known for their diverse pharmacological properties. The presence of methoxy groups and a thiazole moiety enhances its potential utility in drug design.
The synthesis of N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, play a crucial role in optimizing yield and purity.
The molecular structure of N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide can be represented using various chemical notation systems:
CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
AFQIFLUHFMDWDZ-UHFFFAOYSA-N
This structure features multiple functional groups including methoxy substituents on the phenyl ring and a thiazole ring that contribute to its chemical reactivity and biological activity.
The compound participates in various chemical reactions typical for pyrazole and thiazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to explore new derivatives.
The mechanism of action for N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide is primarily linked to its interaction with specific biological targets:
Studies indicate that compounds like this often exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
The physical and chemical properties of N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide include:
These properties are crucial for determining the appropriate conditions for storage and handling during research applications.
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: